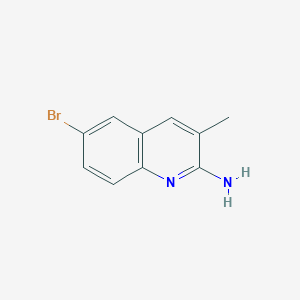

2-Amino-6-bromo-3-methylquinoline

描述

Overview of Quinoline (B57606) Heterocycles: Historical Context and Broad Significance in Chemical Science

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. researchgate.net This discovery paved the way for extensive research into its derivatives, revealing their widespread presence in natural products, most notably in the cinchona alkaloids like quinine, which was for centuries the primary treatment for malaria. researchgate.netchemicalbook.com The elucidation of the structure of these natural products and the subsequent development of synthetic methodologies to access the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, marked significant milestones in organic chemistry. researchgate.netacs.org Today, the quinoline motif is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. scbt.comgoogle.co.insigmaaldrich.comnih.gov Beyond pharmaceuticals, quinoline derivatives are integral to the creation of dyes, solvents, and materials with specific optical and electronic properties. google.com

The Unique Role of Amino- and Bromo-Substituted Quinolines in Contemporary Chemical Research

The introduction of amino and bromo substituents onto the quinoline framework dramatically expands its synthetic potential. Aminoquinolines are versatile nucleophiles and can participate in a variety of transformations, including cross-coupling reactions to form new carbon-nitrogen and carbon-carbon bonds. nih.gov The amino group can also be diazotized and converted to a range of other functional groups, further enhancing the synthetic utility of these compounds.

Bromo-substituted quinolines, on the other hand, are valuable electrophiles. The bromine atom can be readily displaced by nucleophiles or participate in a plethora of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov This allows for the facile introduction of aryl, alkyl, and other moieties at specific positions on the quinoline ring, enabling the construction of complex molecular architectures. The presence of both an amino and a bromo group on the same quinoline scaffold, as in the case of 2-Amino-6-bromo-3-methylquinoline, creates a bifunctional molecule with orthogonal reactivity, making it a particularly valuable synthetic intermediate.

Rationale for Dedicated Academic Investigation of this compound as a Synthetic Building Block

The specific substitution pattern of this compound makes it a compelling target for dedicated academic investigation. The amino group at the 2-position and the bromine atom at the 6-position offer distinct sites for sequential and selective functionalization. The methyl group at the 3-position can also influence the reactivity and conformational properties of the molecule. This trifunctional arrangement provides a versatile platform for the synthesis of a diverse library of polysubstituted quinolines, which are of significant interest in drug discovery and materials science due to their potential for enhanced biological activity and tailored physical properties. scielo.br A thorough understanding of the synthesis, characterization, and reactivity of this specific isomer is crucial for unlocking its full potential as a synthetic building block.

Scope and Objectives of the Research Outline Focused on this compound

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail its fundamental chemical and physical properties.

Explore potential synthetic routes for its preparation.

Discuss its reactivity and potential applications as a synthetic building block.

This focused investigation will contribute to a deeper understanding of this important molecule and facilitate its broader application in the field of organic synthesis.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 203506-01-8 scbt.com |

| Molecular Formula | C₁₀H₉BrN₂ scbt.com |

| Molecular Weight | 237.10 g/mol scbt.com |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol. |

Synthesis and Characterization

A likely precursor for the synthesis of this compound would be 2-amino-5-bromobenzaldehyde (B112427) or a related ketone, which would then be reacted with propionaldehyde (B47417) or a derivative under acidic or basic conditions.

Characterization of the synthesized this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the quinoline core, the methyl group protons, and the amine protons. The coupling patterns and chemical shifts would be indicative of the substitution pattern. ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and the C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak.

Reactivity and Application as a Synthetic Building Block

The synthetic utility of this compound lies in the distinct reactivity of its amino and bromo substituents. This allows for selective and sequential functionalization, making it a valuable building block for the synthesis of more complex molecules.

The amino group at the 2-position can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X).

Cross-Coupling Reactions: Participation as a nucleophile in Buchwald-Hartwig amination reactions.

The bromo group at the 6-position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylquinolines.

Buchwald-Hartwig Amination: Reaction with amines to introduce a new amino group at the 6-position.

The presence of both of these functional groups allows for a "one-pot" or sequential reaction strategy to rapidly build molecular complexity. For instance, one could first perform a Suzuki coupling at the 6-position to introduce a new aryl group and then modify the amino group at the 2-position, or vice versa. This versatility makes this compound a highly attractive starting material for the synthesis of libraries of substituted quinolines for screening in drug discovery programs and for the development of novel functional materials.

This compound is a strategically important heterocyclic compound that holds significant promise as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a nucleophilic amino group and an electrophilic bromo group, allows for a wide range of selective chemical transformations. While detailed research focused solely on this compound is emerging, its potential for the construction of complex, polysubstituted quinoline derivatives is clear. Further investigation into its synthesis, reactivity, and application will undoubtedly lead to the development of novel molecules with important biological and material properties.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFGQFDKOSMTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588905 | |

| Record name | 6-Bromo-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-01-8 | |

| Record name | 6-Bromo-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Amino 6 Bromo 3 Methylquinoline

Classical Approaches to Substituted Quinolines: Historical Synthesis Routes Relevant to the Compound

The foundational methods of quinoline (B57606) synthesis, while over a century old, remain relevant for their ability to construct the core heterocyclic structure. However, achieving the specific substitution pattern of 2-Amino-6-bromo-3-methylquinoline often requires multi-step adaptations of these classical routes.

Conrad-Limpach Synthesis Variants and Their Adaptations for this compound Precursors

The Conrad-Limpach synthesis is a well-established method involving the condensation of an aniline (B41778) with a β-ketoester to form 4-hydroxyquinolines (also known as 4-quinolones). acs.orgwikipedia.orgsynarchive.com The reaction proceeds in two stages: an initial low-temperature condensation to form a β-aminoacrylate, followed by a high-temperature thermal cyclization (often >250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, the logical starting aniline would be 4-bromoaniline (B143363). However, the choice of the β-ketoester is critical and presents a challenge. A standard β-ketoester like ethyl acetoacetate (B1235776) would place a methyl group at the C2 position, not the desired C3 position. To achieve the correct substitution, an ester such as ethyl 2-methyl-3-oxobutanoate would be required. The reaction of 4-bromoaniline with this ketoester would first form the enamine intermediate. Subsequent thermal cyclization under harsh heating conditions would aim to produce 6-bromo-4-hydroxy-3-methyl-2-quinolone.

This resulting 4-quinolone is not the final product and requires significant further functionalization. The conversion of the 4-hydroxy (or 4-oxo) group and the 2-oxo group to facilitate the introduction of a 2-amino group is a non-trivial process, making the Conrad-Limpach route a less direct, multi-step approach for this specific target molecule. It is more valuable for creating quinolone precursors that can be modified in subsequent steps.

Knorr Quinoline Synthesis Modifications for Regioselective Bromination and Amination Pathways

The Knorr quinoline synthesis offers a more direct classical route to the this compound scaffold. This method involves the cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to yield a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.orgiipseries.org

A plausible pathway to the target compound using this method would be a three-step sequence:

β-Ketoanilide Formation: The synthesis begins with the condensation of 4-bromoaniline with a β-ketoester that contains the required 3-methyl precursor. A suitable reagent is ethyl 2-methylacetoacetate. The reaction forms the corresponding β-ketoanilide, N-(4-bromophenyl)-2-methyl-3-oxobutanamide.

Knorr Cyclization: This intermediate is then subjected to acid-catalyzed cyclization. Treatment with a strong acid like concentrated sulfuric acid promotes an intramolecular electrophilic aromatic substitution, leading to the formation of 6-bromo-3-methyl-2-hydroxyquinoline. wikipedia.orgchempedia.info

Functional Group Interconversion: The resulting 2-hydroxyquinoline (which exists in equilibrium with its 2-quinolone tautomer) serves as a key intermediate. The hydroxyl group can be converted into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-2-chloro-3-methylquinoline (B49880). tandfonline.com This 2-chloroquinoline (B121035) is an important, isolable precursor. The final step is the amination of this precursor. The activated 2-chloro group can be displaced by an amino group through nucleophilic aromatic substitution using ammonia (B1221849) or a protected ammonia equivalent, such as lithium bis(trimethylsilyl)amide, to furnish the final product, this compound. nih.gov

This sequential approach, summarized in the table below, represents a robust and logical classical strategy for obtaining the title compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product | Synthesis Method |

| 1 | 4-Bromoaniline | Ethyl 2-methylacetoacetate | Heat | N-(4-bromophenyl)-2-methyl-3-oxobutanamide | Anilide Formation |

| 2 | N-(4-bromophenyl)-2-methyl-3-oxobutanamide | - | H₂SO₄ or PPA, Heat | 6-Bromo-3-methyl-2-hydroxyquinoline | Knorr Cyclization |

| 3 | 6-Bromo-3-methyl-2-hydroxyquinoline | - | POCl₃, Heat | 6-Bromo-2-chloro-3-methylquinoline | Chlorination |

| 4 | 6-Bromo-2-chloro-3-methylquinoline | Ammonia (or equivalent) | Heat or Catalyst | This compound | Amination |

Doebner-Miller Reaction Strategies Employing Specific Anilines and Carbonyl Compounds

The Doebner-Miller reaction is another cornerstone of quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated aldehydes or ketones under strong acid catalysis. wikipedia.orgslideshare.net The reaction often proceeds via a 1,4-Michael addition followed by cyclization and oxidation.

To synthesize a precursor for this compound, one would start with 4-bromoaniline. The choice of the α,β-unsaturated carbonyl compound is crucial for installing the methyl group at the C3 position. The reaction of 4-bromoaniline with 2-methylpropenal (methacrolein) in the presence of an acid catalyst (e.g., HCl, Lewis acids) and an oxidant would be the most direct Doebner-Miller approach to form the 6-bromo-3-methylquinoline (B1341349) core. wikipedia.org

However, a significant limitation of this method for the target compound is that it does not directly install the 2-amino group. The reaction yields 6-bromo-3-methylquinoline, which must then be functionalized in a separate, often challenging, amination step at the C2 position. Direct amination of an unactivated quinoline ring is difficult. A potential, albeit more complex, route involves the oxidation of the quinoline to its N-oxide, which activates the C2 position for nucleophilic substitution, followed by amination and subsequent reduction of the N-oxide. This multi-step requirement makes the Doebner-Miller reaction less convergent for this specific target compared to the modified Knorr synthesis.

Modern Catalytic Methods for the Convergent Synthesis of this compound

Modern synthetic chemistry often turns to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. nih.gov

Transition Metal-Catalyzed Cyclization Reactions for Quinoline Ring Formation

While palladium is the most prominent metal in this field, other transition metals like cobalt and nickel have also been employed to catalyze the dehydrogenative cyclization of aminoaryl alcohols with ketones or nitriles to form quinolines. nih.gov These methods offer alternative pathways for constructing the quinoline core, which could then be further functionalized. For instance, a Co-catalyzed reaction could potentially be designed to couple a derivative of 2-amino-5-bromobenzyl alcohol with a suitable partner to form the 6-bromo-3-methylquinoline skeleton, which would then require subsequent amination.

Palladium catalysis offers the most versatile and powerful modern tools for synthesizing highly substituted quinolines like this compound. These strategies can be divided into two main categories: late-stage functionalization and convergent cyclization.

Late-Stage C-N Bond Formation (Buchwald-Hartwig Amination):

A highly effective and common strategy is to use a palladium-catalyzed cross-coupling reaction to install the amino group onto a pre-formed quinoline ring. The Buchwald-Hartwig amination is the premier method for this transformation. wikipedia.org This approach leverages the 6-bromo-2-chloro-3-methylquinoline intermediate, which can be prepared via the Knorr synthesis as described previously.

The reaction involves coupling the 2-chloroquinoline with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov A key advantage is the ability to use protected ammonia equivalents, such as lithium bis(trimethylsilyl)amide (LHMDS), which effectively function as NH₂⁻ synthons. nih.gov This avoids the direct use of ammonia gas, which can be challenging to handle. The choice of ligand is crucial for reaction efficiency, with sterically hindered biaryl phosphine ligands often providing the best results.

| Parameter | Description |

| Aryl Halide | 6-Bromo-2-chloro-3-methylquinoline |

| Amine Source | Ammonia, Benzophenone imine, or LiN(SiMe₃)₂ |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos, etc. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Convergent Palladium-Catalyzed Cyclizations:

More advanced strategies aim to construct the entire substituted quinoline ring in a single, convergent process. One such approach involves a palladium-catalyzed domino reaction between a 2-ethynyl-arylamine, an aryl iodide, a primary amine, and carbon monoxide to generate 2-aryl-4-aminoquinolines. acs.org While not directly applicable, this highlights the power of multicomponent reactions.

A more tailored approach could involve the palladium-catalyzed annulation of a suitably substituted o-haloaniline with an alkyne. For example, a reaction between 1-amino-4-bromo-2-iodobenzene and an alkyne bearing the 3-methyl group and a protected amino group at the terminus could, in principle, undergo a sequence of Sonogashira coupling followed by intramolecular cyclization and amination to form the desired product. Such methods offer high atom economy and can rapidly build molecular complexity, representing the forefront of synthetic strategies toward complex heterocyclic targets. nih.gov

Copper-Mediated Cyclizations and Aminations

Copper-catalyzed reactions are a cornerstone in the synthesis of quinoline scaffolds. The versatility of copper catalysts facilitates key bond-forming transformations, including cyclizations and aminations, which are integral to constructing the this compound core. Research into the synthesis of related quinoline and indolequinone structures provides significant insights into potential synthetic routes.

A notable approach involves the copper(II)-mediated reaction of bromoquinones with enamines. While not a direct synthesis of the target compound, this method demonstrates a practical and versatile pathway to functionalized quinoline cores. The reaction proceeds via a regiospecific synthesis of indolequinones in the presence of copper(II) acetate (B1210297) and potassium carbonate. Optimization of these reactions has shown that the choice of copper source, base, and solvent system is crucial for achieving high yields. For instance, initial explorations using forcing conditions such as 3 equivalents of Cu(OAc)₂·H₂O at 140°C in DMF provided satisfactory results. Further refinement led to milder and more efficient conditions, employing 1.5 equivalents of Cu(OAc)₂·H₂O with potassium carbonate in refluxing acetonitrile, which significantly improved the yield.

Another relevant copper-catalyzed method is the cascade reaction of 2-chloroquinoline-3-carbonitriles with benzylamines. This process, which proceeds through an Ullmann-coupling followed by intramolecular cyclization and oxidation, highlights the utility of copper in facilitating complex transformations in a single pot. Such methodologies could be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Table 1: Optimization of Copper-Mediated Indolequinone Synthesis

| Entry | Copper Salt (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂·H₂O (3) | - | DMF | 140 | Satisfactory |

| 2 | Cu(OAc)₂·H₂O (1.5) | K₂CO₃ (3) | Acetonitrile | Reflux | 89 |

Organocatalytic Approaches to this compound Scaffolds

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of complex molecules, offering a greener alternative to traditional metal-based catalysts. The application of organocatalysis to the synthesis of quinoline derivatives, while not explicitly detailing the preparation of this compound, presents several viable strategies.

One of the most prominent methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This reaction can be effectively catalyzed by various organocatalysts. For instance, chiral phosphoric acids have been successfully employed in the atroposelective Friedländer heteroannulation, yielding enantioenriched, polysubstituted 4-arylquinolines with high yields and excellent enantioselectivities. This highlights the potential for controlling stereochemistry in quinoline synthesis through organocatalysis.

N-heterocyclic carbenes (NHCs) also serve as potent organocatalysts for the synthesis of quinolin-4-ones. These electron-rich species can catalyze the formation of the quinoline ring system under mild conditions. Additionally, simple organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze the sequential cyclization and condensation reactions to form fused quinoline rings.

The principles of these organocatalytic methods, particularly the Friedländer synthesis, could be readily adapted for the preparation of this compound. This would involve the reaction of 2-amino-5-bromobenzaldehyde (B112427) or a related ketone with a suitable propylene (B89431) derivative under organocatalytic conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. Key areas of focus include the use of safer solvents, energy

Chemical Transformations and Derivatization Strategies of 2 Amino 6 Bromo 3 Methylquinoline

Reactivity of the Amino Group (C2-NH2) in 2-Amino-6-bromo-3-methylquinoline

The primary amino group at the C2 position of the quinoline (B57606) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a variety of substituents, enabling the modification of the compound's electronic and steric properties.

N-Alkylation and N-Acylation Reactions for Modifying Amino Functionality

The primary amine functionality of this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for introducing alkyl and acyl groups, respectively, which can significantly alter the molecule's biological and chemical characteristics.

N-Alkylation: The introduction of alkyl groups onto the amino moiety can be achieved through reactions with alkyl halides or via reductive amination. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base can yield the corresponding secondary or tertiary amine. While direct alkylation can sometimes be challenging and may lead to over-alkylation, alternative methods like reductive amination with aldehydes or ketones offer a more controlled approach. georgiasouthern.edugeorgiasouthern.edu

N-Acylation: Acylation of the amino group is typically more straightforward and is commonly performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into an amide. Such transformations are widely used in medicinal chemistry to modify a compound's properties. For example, N-acylation of unprotected amino acids is a well-established procedure, often utilizing activating agents to facilitate the reaction under mild conditions. nih.govnih.gov The synthesis of functionalized 2-aminoquinolines often involves acylation steps, highlighting the reliability of this transformation. thieme-connect.comresearchgate.netacs.org

| Reaction Type | Reagents | Product Type | Typical Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Amine | Solvent (e.g., DMF, Acetonitrile), Heat |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acid catalyst, Methanol/Ethanol (B145695) |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | Amide | Solvent (e.g., DCM, THF), 0°C to RT |

Diazotization and Subsequent Transformations at the C2 Position

The primary aromatic amine at the C2 position can be converted into a diazonium salt through a process known as diazotization. numberanalytics.com This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). libretexts.orgorganic-chemistry.org

The resulting 6-bromo-3-methylquinolin-2-diazonium salt is a highly valuable synthetic intermediate. Diazonium salts are unstable and are typically used immediately in subsequent reactions. They can be transformed into a wide variety of functional groups through reactions such as the Sandmeyer reaction (to introduce halides like -Cl, -Br, or the -CN group) or the Schiemann reaction (to introduce fluorine). It can also be replaced by a hydroxyl group upon heating in an aqueous acidic solution. These transformations allow for the complete replacement of the original amino group, providing access to a diverse array of 2-substituted quinolines.

| Transformation | Reagents | Product |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Sandmeyer (Halogenation) | CuCl / CuBr / CuCN | 2-Chloro/2-Bromo/2-Cyano-quinoline |

| Sandmeyer (Hydroxylation) | H₂O, H⁺, Heat | 2-Hydroxyquinoline (B72897) (Quinolinone) |

| Schiemann Reaction | HBF₄, Heat | 2-Fluoroquinoline |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines, commonly known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be further reduced, for instance through catalytic hydrogenation, to yield stable secondary amines. This two-step process is another effective method for N-alkylation. Such condensation reactions are a cornerstone of heterocyclic chemistry, often employed in the synthesis of more complex ring systems. researchgate.net

Reactivity of the Bromo Substituent (C6-Br) in this compound

The bromo-substituent at the C6 position is an aryl bromide, making it an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a vast array of aryl, alkyl, alkynyl, and amino moieties at this position. The presence of the amino group at C2 can influence the reactivity, but numerous examples on similar substrates show that these couplings are generally high-yielding and selective. nih.gov

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C6-Br bond of this compound is well-suited for these transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerant of many functional groups, including the amino group on the quinoline ring, making it ideal for synthesizing biaryl compounds or introducing alkyl and alkenyl substituents. nih.gov

Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). It offers a broad substrate scope and is often used when other coupling methods fail, though the toxicity of the tin reagents is a significant drawback.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is used to introduce vinyl groups, leading to the formation of substituted styrenes or other olefinic products. beilstein-journals.org The reaction has been successfully applied to various bromo-heterocycles. beilstein-journals.org

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction provides a direct route to arylalkynes, which are valuable intermediates for further transformations. The reaction is known to be effective on bromo-substituted quinolines and related nitrogen heterocycles. researchgate.netlibretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | 6-Aryl/Alkyl-2-aminoquinoline |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Often not required) | 6-Substituted-2-aminoquinoline |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 6-Alkenyl-2-aminoquinoline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 6-Alkynyl-2-aminoquinoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylamines. The C6-Br of this compound can be coupled with a wide range of primary and secondary amines, including anilines and alkylamines, to generate 6-amino-substituted quinoline derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (often a bulky, electron-rich one developed by Buchwald), and a strong base such as sodium tert-butoxide. Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have demonstrated the efficiency of this reaction for creating diverse 6-heterocyclic substituted 2-aminoquinolines. nih.gov

| Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Product |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, K₃PO₄ | 6-(Alkyl/Aryl)amino-2-aminoquinoline |

| Ammonia (B1221849) Equivalent (e.g., LiN(SiMe₃)₂) | Pd(OAc)₂ / Ligand | LiN(SiMe₃)₂ | 2,6-Diamino-3-methylquinoline |

Cyanation and Other Nucleophilic Aromatic Substitution-like Reactions

The conversion of the C6-bromo substituent to a cyano group on the this compound scaffold is a challenging but valuable transformation. Direct nucleophilic aromatic substitution (SNAr) of the bromide with a cyanide salt is generally unfavorable. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group, which is not the case for this molecule. The presence of the electron-donating amino group at C2 further deactivates the ring toward nucleophilic attack.

However, modern cross-coupling methodologies offer effective pathways for this cyanation. Palladium-catalyzed reactions, in particular, are well-suited for coupling aryl halides with cyanide sources. The most common methods involve the use of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladacycle, in conjunction with a phosphine ligand. nih.gov A frequently used and less acutely toxic cyanide source is potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.govnih.gov

Alternatively, the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), can be employed. organic-chemistry.org While traditional Rosenmund-von Braun reactions require high temperatures (150–250 °C), recent advancements have shown that the addition of promoters like L-proline can facilitate the reaction under milder conditions (80–120 °C) in a polar aprotic solvent such as DMF. thieme-connect.de This method has been shown to be compatible with various functional groups, including amines. thieme-connect.de

A proposed reaction scheme for the palladium-catalyzed cyanation is presented below.

| Reactant | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| This compound | Pd(OAc)2, dppf, K4[Fe(CN)6], DMF, 120-140 °C | 2-Amino-3-methylquinoline-6-carbonitrile | nih.govnih.gov |

| This compound | CuCN, L-proline, DMF, 120 °C | 2-Amino-3-methylquinoline-6-carbonitrile | thieme-connect.de |

Reactivity at the Methyl Group (C3-CH3) in this compound

The methyl group at the C3 position is attached to an sp2-hybridized carbon of the quinoline ring, making it a "benzylic-like" position. The C-H bonds of this group are weaker than those of a typical alkyl group, rendering it susceptible to both oxidation and radical-mediated reactions.

Benzylic Oxidation Reactions

The C3-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com The reaction is typically performed in an aqueous solution under neutral or alkaline conditions, followed by acidification to yield the carboxylic acid. This process transforms the weakly activating, ortho-, para-directing methyl group into a deactivating, meta-directing carboxylic acid group, which can be useful for altering the regioselectivity of subsequent reactions. masterorganicchemistry.com Care must be taken, as the amino group is also sensitive to oxidation, potentially requiring a protection strategy under harsh conditions.

| Reactant | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| This compound | 1. KMnO4, H2O, heat 2. H3O+ | 2-Amino-6-bromoquinoline-3-carboxylic acid | masterorganicchemistry.com |

Side-Chain Functionalization and Radical Reactions

The most common radical reaction at a benzylic position is bromination using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmasterorganicchemistry.com NBS provides a low, constant concentration of bromine radicals (Br•), which selectively abstract a hydrogen atom from the benzylic position to form a stabilized radical intermediate. This intermediate then reacts with molecular bromine (Br2), which is also generated in situ, to form the brominated product and a new bromine radical, propagating the chain reaction. masterorganicchemistry.com This reaction would convert the C3-methyl group into a bromomethyl group, a versatile handle for further nucleophilic substitutions.

| Reactant | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| This compound | NBS, AIBN (cat.), CCl4, reflux | 2-Amino-6-bromo-3-(bromomethyl)quinoline | wikipedia.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Quinoline Ring of this compound

Electrophilic aromatic substitution (EAS) on the this compound ring system is governed by the combined directing effects of the substituents and the inherent reactivity of the quinoline nucleus. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene (B151609) ring is activated. The C2-amino group is a powerful activating ortho-, para-director, strongly influencing substitution onto the carbocyclic ring. The C6-bromo group is a deactivating ortho-, para-director. The C3-methyl group is a weak activating ortho-, para-director. The synergy of these effects makes the C5 position the most probable site for electrophilic attack.

Nitration and Sulfonation Studies (Regioselectivity)

Nitration is a classic EAS reaction typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com Research on the nitration of 6-bromoquinoline (B19933) has shown that the reaction proceeds with high regioselectivity to yield 6-bromo-5-nitroquinoline. researchgate.net This result strongly supports the prediction that nitration of this compound will also occur at the C5 position. This position is para to the strongly activating C2-amino group and ortho to the C6-bromo group.

Sulfonation, typically performed with fuming sulfuric acid (H2SO4/SO3), is another EAS reaction that is expected to follow the same regiochemical outcome, yielding the C5-sulfonic acid derivative. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0-25 °C | 2-Amino-6-bromo-3-methyl-5-nitroquinoline | masterorganicchemistry.comresearchgate.net |

| Sulfonation | SO3, H2SO4 | This compound-5-sulfonic acid | masterorganicchemistry.com |

Halogenation and Friedel-Crafts Reactions (Regioselectivity)

Further halogenation, such as bromination with Br2 in a solvent like acetic acid, is expected to occur at the most activated position, C5. This is consistent with the directing effects of the existing substituents. Studies on related 3-amino-quinazolinones have shown successful bromination on the carbocyclic ring. researchgate.net

Friedel-Crafts reactions, such as acylation or alkylation, are significantly more challenging for this substrate. organic-chemistry.org The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the basic nitrogen atoms of the quinoline ring and the C2-amino group. This complexation deactivates the entire ring system towards electrophilic attack. While some strategies exist for Friedel-Crafts reactions on substrates with basic amines, such as using extremely strong acids to fully protonate the amine, these reactions are often low-yielding or unsuccessful for complex heterocyclic systems. chemrxiv.orgnih.gov Therefore, direct Friedel-Crafts reaction on this compound is not considered a viable synthetic route without specialized methods or prior functional group manipulation.

| Reaction | Reagents and Conditions | Predicted Major Product / Outcome | Reference |

|---|---|---|---|

| Bromination | Br2, CH3COOH | 2-Amino-5,6-dibromo-3-methylquinoline | researchgate.netnih.gov |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Reaction inhibited due to catalyst complexation with amine groups. | organic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution on the Quinoline Ring (beyond C6-Br reactivity)

While the C6-bromo substituent on this compound is a primary site for transformations like cross-coupling reactions, the quinoline ring itself possesses positions susceptible to nucleophilic aromatic substitution (SNAr). The inherent electronic properties of the quinoline system, particularly the electron-withdrawing nature of the heterocyclic nitrogen atom, render specific carbons electrophilic and thus open to attack by nucleophiles.

For quinoline and its derivatives, nucleophilic attack is generally favored at the C2 and C4 positions. In the case of 2-amino-3-methylquinoline (B1600672), theoretical considerations suggest that nucleophilic aromatic substitution is most likely to occur at the 4-position. The amino group at the C2 position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the powerful electron-withdrawing effect of the ring nitrogen makes the C4 position electron-deficient and therefore the most probable site for a nucleophilic substitution reaction. This is analogous to the observed reactivity of similar heterocyclic systems like quinazolines, where nucleophilic substitution is highly regioselective at the C4 position. researchgate.netmdpi.com

Another potential, though less common, pathway for nucleophilic substitution on the quinoline ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This type of reaction has been observed in nitroquinolines, where a nitro group activates the aromatic ring for nucleophilic attack, leading to the substitution of a hydrogen atom. nih.gov While this compound does not possess a strongly activating nitro group, the possibility of VNS at an activated position on the ring under specific reaction conditions should not be entirely discounted.

The following table summarizes plausible nucleophilic aromatic substitution reactions on the quinoline ring of this compound, based on analogous reactions reported for similar quinoline and quinazoline (B50416) systems.

| Reaction Type | Proposed Substrate | Reagents and Conditions | Plausible Product | Reference |

|---|---|---|---|---|

| Amination at C4 | This compound | Amine (e.g., aniline (B41778), benzylamine, aliphatic amines), Base (e.g., t-BuOK), Solvent (e.g., EtOH), Heat | 2-Amino-4-(substituted-amino)-6-bromo-3-methylquinoline | researchgate.netmdpi.com |

| Alkoxylation at C4 | This compound | Alkoxide (e.g., NaOMe, NaOEt), Solvent (e.g., corresponding alcohol), Heat | 2-Amino-4-alkoxy-6-bromo-3-methylquinoline | |

| Hydroxylation at C4 | This compound | Aqueous acid or base, Heat | 2-Amino-6-bromo-3-methylquinolin-4-ol | mdpi.com |

Formation of Polycyclic and Fused Heterocycles from this compound Precursors

The 2-amino group of this compound serves as a versatile handle for the construction of fused heterocyclic systems. By reacting this amino group with appropriate bifunctional reagents, additional rings can be annulated onto the quinoline core, leading to the formation of complex polycyclic structures. A particularly well-documented strategy is the synthesis of pyrimido[4,5-b]quinolines. nih.gov This is typically achieved by reacting a 2-aminoquinoline (B145021) derivative with a reagent that can provide the necessary carbon and nitrogen atoms to form the fused pyrimidine (B1678525) ring.

For instance, the reaction of 2-aminoquinolines with reagents like guanidine (B92328) hydrochloride in the presence of a base can lead to the formation of 2-aminopyrimido[4,5-b]quinolin-4-ones. researchgate.net Other approaches include the condensation of 2-aminoquinoline-3-carboxylates with carboxamides or the use of multicomponent reactions. nih.gov These methodologies offer a pathway to a diverse range of fused quinoline derivatives with potential applications in medicinal chemistry and materials science.

The following table outlines representative examples of the formation of polycyclic and fused heterocycles from precursors analogous to this compound.

| Fused Ring System | Precursor Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-b]quinoline | 2-Chloroquinoline-3-carbonitrile | Guanidine hydrochloride, t-BuOK, EtOH, 90 °C | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-one | researchgate.net |

| Pyrimido[4,5-b]quinoline | 2-Amino-4-(3-bromophenyl)-...-quinoline-3-carbonitrile | Formamide, reflux | 4-Amino-5-(3-bromophenyl)-...-pyrimido[4,5-b]quinolin-6(7H)-one | nih.gov |

| Pyrazolo[3,4-e] nih.govthiazepine | 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxaline | Condensation with substituted benzoylacetonitriles followed by cyclization | 3,4-Diaryl-1-(3-methylquinoxalin-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e] nih.govthiazepin-7(6H)-one | rsc.org |

| Pyrimido[4,5-b]quinoline | Ethyl 2-amino-quinoline-3-carboxylate | Carboxamides, elevated temperatures | Pyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Amino 6 Bromo 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement within a molecule. For a substituted quinoline (B57606) like 2-Amino-6-bromo-3-methylquinoline, NMR is crucial for verifying the specific substitution pattern on the heterocyclic and carbocyclic rings.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Techniques for Elucidation of Quinoline Ring Substitution

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The substitution pattern of this compound can be confirmed by analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities.

¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the quinoline ring system exhibit characteristic chemical shifts influenced by the electronic effects of the amino, bromo, and methyl substituents. The amino group (-NH₂) at the C2 position, being an electron-donating group, typically shields nearby protons, while the electron-withdrawing bromine atom at the C6 position deshields adjacent protons. The methyl group (-CH₃) at C3 would appear as a sharp singlet in the upfield region. The remaining aromatic protons (H4, H5, H7, H8) would appear as doublets or doublets of doublets, with their coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the substituents. The carbon atom attached to the bromine (C6) would be shifted upfield due to the heavy atom effect, while the carbons attached to the nitrogen (C2, C8a) and the amino group (C2) would have characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-NH₂ | ~5.0-6.0 (broad singlet) | - |

| 3-CH₃ | ~2.3-2.5 (singlet) | ~15-20 |

| C2 | - | ~155-160 |

| C3 | - | ~120-125 |

| C4 | ~7.8-8.0 (singlet) | ~135-140 |

| C4a | - | ~145-150 |

| C5 | ~7.9-8.1 (doublet) | ~128-132 |

| C6 | - | ~115-120 |

| C7 | ~7.5-7.7 (doublet of doublets) | ~130-135 |

| C8 | ~7.6-7.8 (doublet) | ~125-130 |

| C8a | - | ~140-145 |

Note: These are predicted values based on known substituent effects on quinoline systems; actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR is powerful, complex structures often require 2D NMR experiments to unambiguously assign all signals and confirm connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. acs.org For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H7 and H8, and between H7 and H5, helping to trace the connectivity of the benzene (B151609) ring portion of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal for the methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). magritek.com This is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. researchgate.net For example, the methyl protons (3-CH₃) would show correlations to carbons C2, C3, and C4, confirming the position of the methyl group. The H5 proton would show correlations to C4, C7, and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, even if they are not directly bonded. nih.gov While less critical for a rigid aromatic system like this, it can confirm spatial relationships, such as the proximity of the C3-methyl group to the H4 proton.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching : The primary amine (-NH₂) group will show two characteristic medium-intensity sharp bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretching : Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.pub

C=C and C=N Stretching : The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic ring system are found in the 1400-1650 cm⁻¹ region. libretexts.org

C-Br Stretching : The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers (500-600 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |

| Primary Amine (R-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850-2960 | Medium |

| Aromatic Ring | C=C and C=N Stretch | 1400-1650 | Strong |

| Amine | N-H Bend (Scissoring) | 1590-1650 | Medium |

| Methyl | C-H Bend | ~1450 & ~1375 | Medium |

| Carbon-Halogen | C-Br Stretch | 500-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₉BrN₂ scbt.com, giving it a nominal molecular weight of approximately 236 or 238 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br). The presence of bromine is easily identifiable due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govatu.ie This allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS can confirm the elemental composition C₁₀H₉BrN₂.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₀H₉⁷⁹BrN₂ + H]⁺ | 237.0025 |

| [C₁₀H₉⁸¹BrN₂ + H]⁺ | 239.0005 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation through collision with an inert gas. youtube.com The analysis of the resulting product ions provides detailed structural information. nih.gov The fragmentation of the quinoline ring system often involves characteristic losses. rsc.org

For this compound, key fragmentation pathways would likely include:

Loss of Bromine Radical : Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion at m/z 157.

Loss of Methyl Radical : Loss of the methyl group (•CH₃) to yield a fragment at m/z 222/224.

Loss of HCN : A characteristic fragmentation of the quinoline ring is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment ion. rsc.org

Loss of NH₂ : Elimination of the amino group as a radical (•NH₂) or as ammonia (B1221849) (NH₃).

These fragmentation patterns, when analyzed, can confirm the presence and location of the various substituents on the quinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to determine the concentration and assess the purity of compounds containing chromophores. For aromatic systems like this compound, the fused benzene and pyridine (B92270) rings, along with the amino auxochrome, give rise to characteristic electronic transitions in the UV-Vis region. The analysis involves dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance at various wavelengths.

The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). The λmax value is characteristic of the compound's electronic structure and can be used for qualitative identification. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to its concentration. By creating a calibration curve from standards of known concentration, the concentration of unknown samples can be accurately determined. Purity is assessed by comparing the shape of the UV-Vis spectrum and the λmax values against a certified reference standard; the presence of impurities can cause shifts in the absorption maxima or the appearance of additional peaks. For instance, related heterocyclic compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have been identified using their characteristic UV and mass spectra. nih.gov

Table 1: Principles of UV-Vis Spectroscopy for Analysis of this compound

| Parameter | Description | Application |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | The specific wavelength at which the compound absorbs the most light. | Qualitative identification and selection of wavelength for quantitative analysis. |

| Absorbance (A) | A logarithmic measure of the amount of light absorbed by the sample. | Used in the Beer-Lambert equation to calculate concentration. |

| Molar Absorptivity (ε) | A constant that measures how strongly the chemical species absorbs light at a given wavelength. | A characteristic property of the compound used for concentration determination. |

| Beer-Lambert Law (A = εbc) | The linear relationship between absorbance (A), molar absorptivity (ε), path length (b), and concentration (c). | The fundamental principle for quantitative analysis. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation. The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. nih.gov

Table 2: Representative X-ray Crystallographic Data for a Related Quinoline Derivative (3-bromomethyl-2-chloro-quinoline) ansfoundation.org

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P'1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a=6.587 Å, b=7.278 Å, c=10.442 Å | The lengths of the unit cell edges. |

| α= 83.59°, β= 75.42°, γ= 77.39° | The angles between the unit cell edges. | |

| Volume (V) | 471.9 ų | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Final R-value | 0.0734 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of powerful laboratory techniques for the separation, identification, and quantification of compounds in a mixture. For a substance like this compound, chromatographic methods are indispensable for assessing its purity by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. This mixture then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica).

Separation occurs based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A detector (commonly a UV-Vis detector) measures the compound as it exits the column, generating a chromatogram. The area under the peak corresponding to this compound is proportional to its concentration, allowing for precise quantification. Purity is often expressed as a percentage of the total peak area. A suitable method for a structurally similar compound, 2-Amino-5-bromo-3-methylpyridine, has been described and can be adapted. sielc.com

Table 3: Exemplar HPLC Conditions for Analysis of Related Amino-Bromo-Methyl Heterocycles sielc.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Stationary phase for separating compounds based on polarity. |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid) | The solvent system that carries the sample through the column. The ratio can be adjusted to optimize separation. |

| Detector | UV-Vis or Mass Spectrometry (MS) | To detect and quantify the compound as it elutes from the column. |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Analysis Type | Isocratic (constant mobile phase composition) or Gradient (changing composition) | Gradient elution is often used to separate complex mixtures with varying polarities. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC-MS is invaluable for identifying volatile impurities, residual solvents, or unreacted starting materials that may be present in a sample.

In GC-MS, the sample is vaporized and separated in a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint" for identification. This allows for the detection and identification of even trace levels of volatile contaminants.

Computational and Theoretical Investigations of 2 Amino 6 Bromo 3 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. For 2-Amino-6-bromo-3-methylquinoline, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-N (amino) Bond Length | ~1.37 Å |

| C6-Br Bond Length | ~1.90 Å |

| C3-C (methyl) Bond Length | ~1.51 Å |

| N-H (amino) Bond Length | ~1.01 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-N-H (amino) Bond Angle | ~118° |

| C-C-Br Bond Angle | ~119° |

| C-C-C (methyl) Bond Angle | ~121° |

Note: These are estimated values based on typical bond lengths and angles for similar molecular fragments in related structures.

HOMO-LUMO Orbital Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring, while the LUMO would likely be distributed over the quinoline system, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest that the molecule could be readily excited, a property relevant for applications in electronics and photochemistry. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.3 eV |

Note: These are estimated values based on trends observed in similar aromatic amines and halogenated quinolines.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the nitrogen atom of the amino group and the bromine atom, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be invaluable.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts, when compared with experimental data, can confirm the molecular structure. The electronic environment of each proton and carbon atom, influenced by the amino, bromo, and methyl groups, would result in a unique spectral fingerprint.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, the N-H stretching frequencies of the amino group and the C-Br stretching frequency would be characteristic features in the IR spectrum. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). dntb.gov.ua The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the quinoline ring system.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for studying the kinetics and mechanisms of chemical reactions. scielo.org.mx For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can be used to map out the entire reaction pathway.

By locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies, the activation energy for the reaction can be determined. u-tokyo.ac.jp This allows for the prediction of reaction rates and the elucidation of the most favorable reaction mechanism. For instance, one could computationally investigate whether an electrophile would preferentially attack the quinoline ring at a position activated by the amino group or one influenced by the interplay of all substituents.

In Silico Screening and Virtual Library Design Utilizing this compound as a Scaffold

The 2-amino-quinoline scaffold is a well-known pharmacophore in drug discovery. The specific substitution pattern of this compound makes it an interesting starting point for the design of new bioactive molecules. In silico screening and virtual library design are computational techniques that leverage this potential. mdpi.com

Using the 3D structure of this compound as a scaffold, a virtual library of derivatives can be generated by computationally adding a variety of chemical substituents at different positions. This library can then be screened against a biological target, such as a protein or enzyme, using molecular docking simulations. These simulations predict the binding affinity and mode of interaction between each molecule in the library and the target. This process allows for the rapid identification of promising lead compounds for further experimental investigation, significantly accelerating the drug discovery process. mdpi.com

Exploration of 2 Amino 6 Bromo 3 Methylquinoline As a Core Scaffold in Specialized Chemical Research

Application in Medicinal Chemistry Research as a Synthetic Building Block for Novel Scaffolds

The quinoline (B57606) ring is a prominent structural motif in numerous pharmacologically active compounds, making its derivatives a subject of intense research in medicinal chemistry. semanticscholar.orgresearchgate.net 2-Amino-6-bromo-3-methylquinoline serves as a key starting material, offering multiple reactive sites for chemical modification and the construction of diverse molecular architectures. Its inherent structure, featuring an amino group, a bromine atom, and a methyl group on the quinoline core, provides a strategic advantage for developing new therapeutic agents.

Design and Synthesis of Quinoline-Based Libraries for Biological Screening (Focus on Scaffold Synthesis)

The generation of chemical libraries containing a wide array of related compounds is a cornerstone of modern drug discovery, enabling high-throughput screening for biological activity. The structure of this compound is exceptionally well-suited for this purpose. The presence of the reactive 2-amino and 6-bromo positions allows for a multitude of chemical transformations to produce a library of derivatives.

General synthetic strategies for quinoline derivatives often involve multicomponent reactions or sequential modifications, which can be efficiently applied to this scaffold. nih.govias.ac.in For instance, the amino group can undergo reactions such as acylation, alkylation, or be used in condensation reactions to build larger, more complex structures. researchgate.net Simultaneously, the bromine atom at the 6-position can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to introduce a diverse set of substituents. This dual reactivity enables the systematic creation of a large library of analogues from a single, readily accessible starting material.

Table 1: Potential Reactions for Library Synthesis from this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| 2-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| 2-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| 6-Bromo Position | Suzuki Coupling | Boronic acids | Aryl or Alkyl groups |

| 6-Bromo Position | Buchwald-Hartwig Amination | Amines | Substituted Amino groups |

| 6-Bromo Position | Sonogashira Coupling | Terminal Alkynes | Alkynyl groups |

Exploration of Structure-Activity Relationships (SAR) through Derivatization of the Quinoline Scaffold (Focus on Synthetic Modification)

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound's biological activity and properties. Derivatization of the this compound scaffold allows researchers to systematically probe how different functional groups at specific positions influence its interaction with biological targets. nih.gov

Modifications can be targeted at three primary locations:

The 2-Amino Group: Altering the basicity and hydrogen-bonding capability of this group by converting it into various amides, sulfonamides, or ureas can significantly impact biological activity.

The 6-Bromo Position: The bromine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling chemistry. Replacing the bromine with different aryl, heteroaryl, or alkyl groups can explore the effects of size, electronics, and lipophilicity on potency and selectivity. nih.gov The development of methods for the polyfunctionalization of bromoquinolines highlights this strategic approach. semanticscholar.orgresearchgate.net

The 3-Methyl Group: While less commonly modified, alterations to this group could probe steric requirements within a binding pocket.

By synthesizing a focused set of derivatives and evaluating their biological effects, researchers can build a detailed SAR model. For example, studies on related quinazoline (B50416) scaffolds have shown that the nature of substituents significantly affects anticancer activity, with variations in linkers and terminal groups leading to substantial differences in potency. nih.gov This same principle applies to the derivatization of this compound for identifying key structural features required for a desired biological effect.

Integration into Hybrid Molecules for Enhanced Biological Potency (Focus on Molecular Construction)

A modern strategy in drug design involves creating hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, multitarget activity, or improved pharmacokinetic properties. This compound is an ideal building block for constructing such hybrids.

Its functional groups allow it to be covalently linked to other bioactive scaffolds. For example, the amino group can be used to form a stable bond with a second pharmacophore containing a carboxylic acid or another reactive group. Alternatively, the bromo position can be used as an anchor point for coupling with another molecule. Research has demonstrated the success of fusing quinoline scaffolds with other heterocyclic systems, such as chromenes, to create novel compounds with dual anti-inflammatory and cytotoxic activities. nih.gov This modular approach enables the rational design of complex molecules where the quinoline core provides a foundational element for biological activity.

Role in Material Science and Functional Molecules

Beyond its applications in medicine, the quinoline framework is of growing interest in material science due to its unique photophysical properties. The extended π-conjugated system of the quinoline ring makes it an attractive component for developing functional organic materials.

Precursor for Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely recognized for their use in organic electronics, particularly as components of Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable as electron-transporting materials or as hosts for phosphorescent emitters. While specific research on this compound in OLEDs is not extensively documented, its structural features suggest its potential as a valuable precursor.

The aromatic quinoline core provides the necessary electronic properties for charge transport and luminescence. The amino and bromo substituents offer pathways for further functionalization to fine-tune the material's properties, such as its emission color, quantum efficiency, and thermal stability. For instance, attaching bulky side groups can prevent aggregation-caused quenching, a common issue in solid-state luminescent materials. The amino group can also enhance the electron-donating character, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient OLED devices.

Building Block for Fluorescent Probes and Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence. bohrium.com Quinoline-based structures are frequently employed as the fluorophore (the light-emitting part) in these sensors. researchgate.net